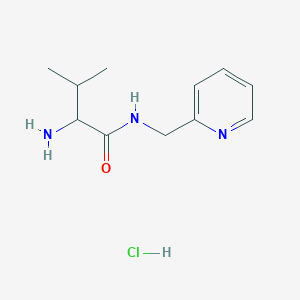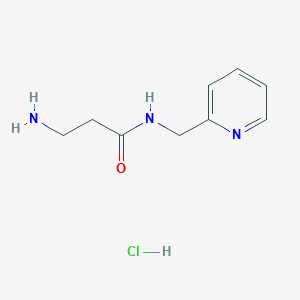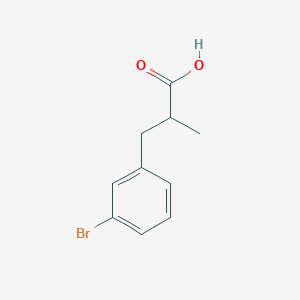
3-(3-Bromophenyl)-2-methylpropanoic acid
説明
Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as “3-Bromophenylboronic acid”, include oxidative cross-coupling, gold salt catalyzed homocoupling, 1,4-addition reactions with α,β-unsaturated ketones, enantioselective addition reactions, and Suzuki-Miyaura coupling for the synthesis of anthranilamide-protected arylboronic acids .科学的研究の応用
-
3-(Bromoacetyl)coumarins
- Scientific Field : Organic Chemistry
- Application Summary : 3-(Bromoacetyl)coumarins are used in the synthesis of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
- Methods of Application : This involves synthetic routes of 3-(bromoacetyl)coumarin derivatives and their chemical reactions .
- Results or Outcomes : These compounds serve as versatile building blocks in the preparation of various bioactive heterocyclic systems .
-
3-(3-Bromophenylsulfonamido)phenylboronic acid
-
3-(3-Bromophenyl)propionic acid
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
- Methods of Application : The specific methods of application are not provided .
- Results or Outcomes : The outcomes of the synthesis and characterization are not specified .
-
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . It’s used with a variety of boron reagents .
- Methods of Application : The process involves oxidative addition with formally electrophilic organic groups, and transmetalation with formally nucleophilic organic groups .
- Results or Outcomes : The outcomes of the research are not specified .
-
3-(3-Bromophenyl)propionic acid
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
- Methods of Application : The specific methods of application are not provided .
- Results or Outcomes : The outcomes of the synthesis and characterization are not specified .
-
3-Bromophenylboronic acid
- Scientific Field : Organic Chemistry
- Application Summary : This compound is involved in a variety of organic reactions including: Oxidative cross coupling, Gold salt catalyzed homocoupling, 1,4-Addition reactions with α,β-unsaturated ketones, Enantioselective addition reactions, Suzuki-Miyaura coupling for synthesis of anthranilamide-protected arylboronic acids .
- Methods of Application : The specific methods of application are not provided .
- Results or Outcomes : The outcomes of the research are not specified .
-
3-(3-Bromophenyl)-7-acetoxycoumarin
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in natural product synthesis. Chromenones and their subclass, coumarins, are a wide family of small, oxygen-containing aromatic heterocycles. Phenylcoumarins offer a particularly excellent starting point for a diverse chemical space of natural products .
- Methods of Application : The synthesis of 3-(3-Bromophenyl)-7-acetoxycoumarin involves two characteristic peaks at 7.83 ppm and 7.65 ppm show a signal from position 4 common for all 3-phenylcoumarins and a signal for 2′ hydrogen next to bromine. In addition, the singlet at 2.35 ppm implicates the presence of an acetoxy group .
- Results or Outcomes : The outcomes of the research are not specified .
-
3-(3-Bromophenylsulfonamido)phenylboronic acid
-
3-(3-Bromophenyl)propionic acid
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
- Methods of Application : The specific methods of application are not provided .
- Results or Outcomes : The outcomes of the synthesis and characterization are not specified .
特性
IUPAC Name |
3-(3-bromophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXFQFBSRDYONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-2-methylpropanoic acid | |
CAS RN |
1183524-10-8 | |
| Record name | 3-(3-Bromophenyl)-2-methylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



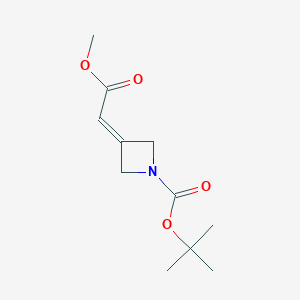
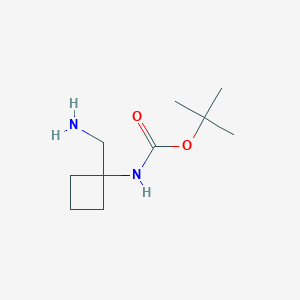
![1-Azepanyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1527516.png)
![3-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527520.png)
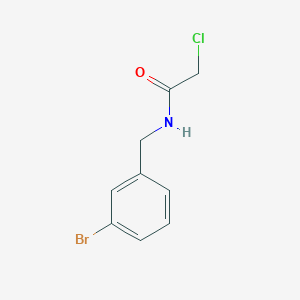
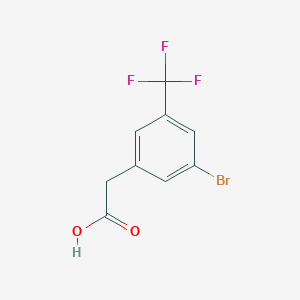
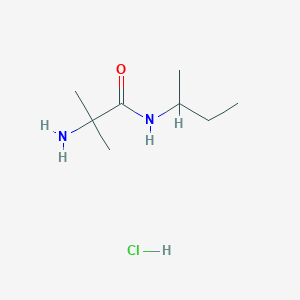
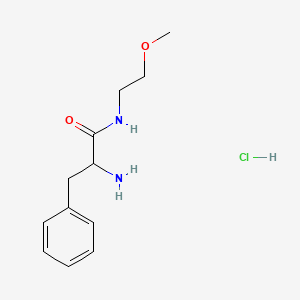
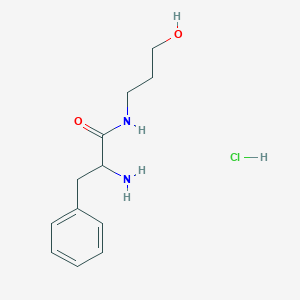
![2-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527529.png)
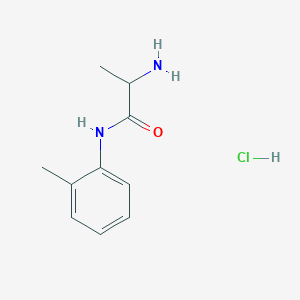
![2-Amino-n-[3-(dimethylamino)propyl]acetamide dihydrochloride](/img/structure/B1527534.png)
